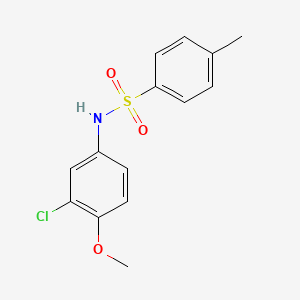

N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide

Description

N-(3-Chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-chloro-4-methoxyphenyl group attached to the sulfonamide nitrogen and a 4-methylbenzenesulfonyl backbone. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and biochemical properties, including enzyme inhibition and antibacterial activity.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-10-3-6-12(7-4-10)20(17,18)16-11-5-8-14(19-2)13(15)9-11/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDNGYNEAMFIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204936 | |

| Record name | N-(3-Chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244277-78-9 | |

| Record name | N-(3-Chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244277-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid, while reduction reactions can convert the nitro group to an amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with a sulfonamide group and chloro, methoxy, and isoquinoline moieties. It demonstrates significant biological activity, particularly in antimicrobial and anticancer studies.

Note: Per your instructions, information from the domains benchchem.com and smolecule.com has not been used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide has potential applications in several fields:

- Antimicrobial and Anticancer Studies The compound has demonstrated significant biological activity, making it valuable in pharmacological research . Its interactions with biological targets are crucial for understanding its mechanism of action and optimizing its therapeutic profile.

- Modification for Therapeutic Properties Typical reactions of sulfonamides and isoquinolines are important for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.

- Drug Development The compound can be modified to optimize its biological activity. It interacts with various biological targets, which is crucial for understanding its mechanism of action and optimizing its therapeutic profile.

- Bioactive Compounds The majority of bioactive compounds have shown antimicrobial, enzyme inhibitors, activators, antioxidants, anti-inflammatory, anticancer, agrochemical, insecticide, anti-obese, and many other applications .

Structural Similarity

Several compounds share structural similarities with N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Contains a simple sulfonamide structure | First synthetic antibacterial drug |

| 4-Amino-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide | Similar aromatic substitutions | Enhanced antibacterial spectrum |

| 5-Methylisothiazole | Contains a heterocyclic ring | Exhibits antifungal properties |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of sulfonamides are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Key Properties

Key Observations :

- Chloro vs. Methoxy : The 3-chloro substituent in the target compound facilitates halogen bonding (e.g., with Gly151 in protein targets), while the 4-methoxy group enhances solubility compared to hydrophobic methyl analogs .

- Chromene Derivatives : Compounds like 4l and 4n () exhibit higher melting points due to rigid chromene backbones, which may limit conformational flexibility compared to the target compound .

Table 2: Enzyme Inhibition and Antibacterial Activity

Key Observations :

- Lipoxygenase Inhibition : Compounds 5c and 5e () show moderate inhibition, suggesting that bulky substituents (e.g., benzodioxin) may hinder activity compared to simpler aryl groups in the target compound .

- Antibacterial Activity : The bromoethyl group in 5a enhances antibacterial effects, whereas chloro/methoxy substituents in the target compound may prioritize enzyme inhibition over antimicrobial action .

Molecular Interactions and Binding Studies

- Halogen Bonding : The 3-chloro group in the target compound is structurally analogous to fragment 5 (3-chloro-4-fluorobenzamide, ), which forms a halogen bond with Gly151 in protein targets. This interaction is critical for deep binding in enzymatic pockets .

- Hydrogen Bonding: Unlike N-(4-aminophenyl)-4-methylbenzenesulfonamide (), the target compound lacks an -NH₂ group, reducing its capacity for N–H⋯N hydrogen bonds but retaining sulfonamide-mediated N–H⋯O interactions .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with notable biological activities, particularly in antimicrobial and anticancer applications. The compound's structure includes a chloro group and a methoxy group on the aromatic ring, which contribute to its pharmacological properties.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes or receptors. The sulfonamide moiety mimics natural substrates, allowing it to bind to the active sites of enzymes, thereby disrupting essential biochemical pathways. This mechanism is particularly relevant in its interactions with carbonic anhydrases (CAs), which are critical for various physiological processes.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits potent inhibitory effects against various bacterial strains, including resistant strains like MRSA. The minimum inhibitory concentrations (MICs) reported for related sulfonamide derivatives suggest effectiveness in the range of 1–32 µg/mL against different clinical strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines are reported to be below 10 µg/mL, indicating strong cytotoxic effects . The mechanism of action in cancer cells involves the induction of apoptotic pathways, as evidenced by increased annexin V-FITC positivity in treated cells.

Summary of Biological Activities

| Activity Type | Target | IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | Various bacteria (including MRSA) | 1–32 µg/mL | Effective against resistant strains |

| Anticancer | MDA-MB-231, HeLa | <10 µg/mL | Induces apoptosis; significant increase in apoptotic cells |

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition : A study highlighted the compound's selectivity for carbonic anhydrase IX (CA IX) over CA II, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity may be beneficial in targeting cancer cells while minimizing effects on normal cells .

- Apoptosis Induction : In experiments with MDA-MB-231 cells, treatment with this compound resulted in a 22-fold increase in late apoptotic phase cells compared to controls, demonstrating its potential as an anticancer agent .

- Antibacterial Efficacy : Related studies on benzenesulfonamides have shown that compounds with similar structural features exhibit strong antibacterial activity against clinical strains of Staphylococcus and Enterococcus species, reinforcing the therapeutic potential of sulfonamide derivatives .

Q & A

Q. How can the synthesis of N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization requires controlled reaction conditions, such as inert atmospheres (to prevent oxidation) and precise stoichiometric ratios of precursors like 4-methylbenzenesulfonyl chloride and 3-chloro-4-methoxyaniline. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity. Post-synthesis purification via column chromatography or recrystallization enhances final yield. Analytical validation using -/-NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. What analytical techniques are critical for confirming the structural integrity of this sulfonamide?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methoxy, chloro, and sulfonamide groups), while -NMR confirms carbon backbone assignments.

- Mass Spectrometry : HRMS provides exact mass verification, distinguishing isotopic patterns (e.g., /).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding), as demonstrated in sulfonamide derivatives using SHELX programs .

Q. What are best practices for characterizing the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Photostability : UV-Vis spectroscopy monitors degradation under light exposure.

- Solubility Profiling : Phase-solubility studies in polar/non-polar solvents inform formulation strategies.

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) assesses moisture sensitivity .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be resolved across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, temperature) or structural variations. To address this:

- Dose-Response Curves : Validate activity thresholds across multiple concentrations.

- Structural Confirmation : Ensure compound purity via HPLC and compare with inactive analogs (e.g., substituent positioning).

- Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies elucidate the mechanism of enzyme inhibition by this sulfonamide?

Methodological Answer:

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Crystallographic Analysis : Resolve enzyme-ligand co-crystals (using SHELXL) to identify binding motifs like sulfonamide-enzyme hydrogen bonds.

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and guide mutagenesis studies .

Q. How to design experiments for studying interactions with biological targets using combined computational and experimental approaches?

Methodological Answer:

- In Silico Screening : Use Schrödinger Suite or GROMACS to prioritize targets via virtual ligand screening.

- In Vitro Validation : Employ fluorescence polarization or microscale thermophoresis (MST) for binding affinity measurements.

- Pathway Analysis : RNA sequencing or proteomics identifies downstream effects post-treatment .

Q. What role does X-ray crystallography play in understanding the compound’s molecular interactions?

Methodological Answer: X-ray crystallography resolves:

- Hydrogen-Bond Networks : Critical for sulfonamide-protein interactions (e.g., with carbonic anhydrase).

- Conformational Flexibility : Torsion angles (e.g., C–S–N–C) influence binding pocket compatibility.

- Crystal Packing : Intermolecular forces (e.g., π-π stacking) inform solid-state stability. SHELX programs are standard for refinement .

Data Contradiction Analysis

Example: If one study reports potent antimicrobial activity while another shows none:

- Assay Variability : Test both studies’ protocols (e.g., broth microdilution vs. agar diffusion).

- Resistance Profiling : Check for efflux pump activity in microbial strains.

- Metabolite Interference : Use LC-MS to detect degradation products in inactive assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.